molecular formula C8H12N4 B196300 2-(1-Piperazinyl)pyrimidine CAS No. 20980-22-7

2-(1-Piperazinyl)pyrimidine

Cat. No.: B196300
CAS No.: 20980-22-7
M. Wt: 164.21 g/mol
InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)pyrimidine is an organic compound with the molecular formula C8H12N4. It is a derivative of piperazine and pyrimidine, and it is known for its significant role in various chemical and pharmaceutical applications. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Piperazinyl)pyrimidine can be synthesized through a nucleophilic substitution reaction between piperazine and 2-chloropyrimidine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

[ \text{Piperazine} + \text{2-Chloropyrimidine} \rightarrow \text{this compound} ]

The reaction conditions may vary, but a common method involves heating the mixture at 60-65°C for about an hour, followed by cooling and extraction with chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: As seen in its synthesis, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Substitution Reactions: It can undergo further substitution reactions to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like 2-chloropyrimidine and piperazine are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with different halogenated pyrimidines can yield various substituted piperazines .

Scientific Research Applications

2-(1-Piperazinyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. These interactions influence neurotransmitter release and receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridyl)piperazine
  • 1-(4-Pyridyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-Methylpiperazine

Uniqueness

2-(1-Piperazinyl)pyrimidine is unique due to its specific interaction with both α2-adrenergic and 5-HT1A receptors, which distinguishes it from other piperazine derivatives. Its dual activity makes it a valuable compound in pharmacological research and drug development .

Properties

IUPAC Name

2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFGEHILMYPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864967
Record name 2-(Piperazin-1-yl)pyrimidine
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Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20980-22-7, 125523-53-7
Record name 1-(2-Pyrimidinyl)piperazine
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Record name 1-(2-Pyrimidinyl)piperazine
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Record name 2-(Piperazin-1-yl)pyrimidine
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Record name 2-(piperazin-1-yl)pyrimidine
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Record name 1-(2-PYRIMIDINYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

A mixture of 3.2 g of 2-chloropyrimidine and 12.1 g of anhydrous piperazine in 100 ml of absolute ethanol is heated at reflux for 18 hours, then it is thoroughly evaporated under reduced pressure and in the warm. The residue is taken up with 400 ml of diethyl ether, the solution thus obtained is washed with 10 ml of an aqueous solution of sodium hydroxide 1:1, then with 20 ml of water. The organic solution is dried over anhydrous sodium sulfate, filtered and evaporated to dryness under reduced pressure. The oil thus obtained is dissolved in 30 ml of isopropanol and 4.38 g of 2-naphtalenesulfonic acid dissolved in 30 ml of isopropanol are added to the solution at about 60° C. From the solution thus obtained a product crystallizes which is filtered and dried to give 2-(1-piperazinyl)pyrimidine napsilate identical to the product of Example 1.
Quantity
3.2 g
Type
reactant
Reaction Step One
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12.1 g
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reactant
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100 mL
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solvent
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4.38 g
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reactant
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Quantity
30 mL
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solvent
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Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of anhydrous piperazine (95 g; 1 mol) in ethanol (475 ml), there was added 2-chloropyrimidine (22.9 g; 0.2 mol), and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, a 5% aqueous sodium hydroxide solution was added, followed by extraction with chloroform. The chloroform layer was washed thrice with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was distilled to give 1-(2-pyrimidinyl)piperazine. B.P., 131°-132° C./1.5 mmHg.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
22.9 g
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reactant
Reaction Step One
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475 mL
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solvent
Reaction Step One
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resultant mixture
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Synthesis routes and methods III

Procedure details

In a manner identical to that described above in Scheme 2, from 100 mg (0.29 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 48 mg (0.29 mmol) of 4-(2-pyrimidinyl)piperazine was obtained the bis TFA salt of 3 as a fluffy white amorphous solid after lyophilization. H1 NMR (DMSO-d6): 3.61 (m, 4H), 3.72 (m, 4H), 6.70 (m, 1H), 7.45 (complex, 6H), 7.80 (s, 1H), 8.20 (m, 2H). High Res. FAB MS: Theo. Mass=367.1336; measured mass=267.1337.
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3
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Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a stirred, warm (approximately 50°) solution of anhydrous piperazine (100 g, 1.16 mole) and sodium carbonate (58 g, 0.47 mole) in 465 mL water was added 2-chloropyrimidine (53 g, 0.46 mole) in portions over about 1 hour. External cooling was required to maintain the temperature in the 50°-65° range. After the addition, the stirred reaction mixture was kept in the temperature range of 50°-65° for one hour and then allowed to slowly cool to 35° over a 2 hour period. The mixture was filtered, removing 1,4-dipyrimidinylpiperazine, and the filtrate was extracted with 350 mL portions of chloroform. The chloroform extracts were dried (MgSO4) and concentrated to 62 g (82%) of an oily solid which can be purified by distillation (b.p. 118°-120°/2 Torr.) or converted to a salt form.
Quantity
100 g
Type
reactant
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58 g
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Reaction Step One
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465 mL
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53 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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